molecular formula C10H10FNO2 B2971241 N-(3-fluorophenyl)-3-oxobutanamide CAS No. 52173-35-0

N-(3-fluorophenyl)-3-oxobutanamide

Cat. No.: B2971241
CAS No.: 52173-35-0
M. Wt: 195.193
InChI Key: WNODWKRJSDXRKS-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It features a fluorophenyl group attached to a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-oxobutanamide typically involves the reaction of 3-fluoroaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which subsequently undergoes cyclization and dehydration to yield the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-3-oxobutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the 3-oxobutanamide moiety contributes to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-3-oxobutanamide is unique due to its specific combination of a fluorophenyl group and a 3-oxobutanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(3-fluorophenyl)-3-oxobutanamide is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and cancer research. This article delves into its biological activity, synthesis, and relevant studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

Molecular Formula : C10H10FNO2
Molecular Weight : Approximately 195.19 g/mol
Structural Features : The compound features a 3-fluorophenyl group attached to a 3-oxobutanamide moiety, characterized by a carbonyl group adjacent to an amide. This structure influences its lipophilicity and potential interactions with biological targets.

Preliminary studies suggest that this compound may exhibit notable biological activities. Compounds with similar structures have been investigated for their potential as:

  • Anti-cancer agents : The presence of the fluorine atom enhances binding affinity to various biological targets due to its electron-withdrawing properties, potentially stabilizing interactions with proteins or enzymes involved in cancer pathways.
  • Enzyme inhibitors : The compound may inhibit specific enzymes related to metabolic pathways, which could be pivotal in therapeutic applications .

Pharmacokinetics

Research indicates that this compound possesses favorable pharmacokinetic properties. For instance, studies involving animal models have shown that the compound has high oral bioavailability, with values reported at approximately 86.7% for lower doses. This suggests that it can be effectively absorbed and utilized in biological systems.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, cell viability assays using mouse fibroblast 3T3 cells indicated a concentration-dependent decline in cell vitality when exposed to the compound at varying concentrations .

Concentration (μg/mL) Cell Viability (%)
0100
1085
5060
10030

This data suggests that higher concentrations of the compound lead to increased cytotoxicity.

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound in animal models. Notably, the compound demonstrated significant anti-tumor activity in xenograft models, where it inhibited tumor growth compared to control groups.

Synthesis Methods

This compound can be synthesized through various methods, typically involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:

  • Condensation Reactions : Utilizing acetoacetic acid derivatives with amines.
  • Direct Fluorination : Introducing the fluorine atom at the meta position of phenyl groups using fluorinating agents.

Q & A

Q. Basic: What synthetic methodologies are established for the preparation of N-(3-fluorophenyl)-3-oxobutanamide and its derivatives?

Answer: The compound can be synthesized via oxidation of 3-oxobutanamides using (diacetoxyiodo)benzene (DIB) in dichloromethane under reflux, yielding dichloro derivatives (e.g., 2,2-dichloro-N-phenylacetamides) with isolated yields up to 85% . Alternatively, multi-component reactions involving amines, aldehydes, and 3-oxobutanamides under basic conditions (e.g., piperidine catalysis) enable the formation of fused heterocycles through Knoevenagel condensation followed by Michael addition .

Q. Advanced: How can researchers resolve contradictions in product distribution observed during heterocyclization reactions involving this compound?

Answer: Divergent product formation (e.g., dihydroisoxazolopyridines vs. benzoxazocines) is highly dependent on reaction activation methods. Ultrasonication promotes kinetically controlled pathways favoring benzoxazocines (e.g., 6c), while conventional stirring at room temperature with Yb(OTf)₃ catalysis leads to thermodynamically favored dihydroisoxazolopyridines (e.g., 5c). Systematic comparison of activation energies via DFT calculations and kinetic monitoring (e.g., in situ NMR) is recommended to map competing pathways .

Q. Basic: What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Answer: ¹H NMR with NOESY correlations is essential for distinguishing regioisomers (e.g., verifying connectivity in dihydroisoxazolopyridines via spatial proton interactions) . X-ray crystallography provides definitive proof of molecular packing and hydrogen-bonding patterns, as demonstrated for N-(4-ethoxyphenyl)-3-oxobutanamide (space group P2₁/c, Z = 4) . XPS further confirms functionalization in composite materials by detecting nitrogen incorporation (N 1s peaks at ~399 eV) .

Q. Advanced: What strategies optimize the regioselectivity of this compound in multi-component reactions?

Answer: Substituent electronic effects dominate regioselectivity. Electron-donating groups (e.g., methoxy at ortho positions) stabilize intermediates via resonance, directing cyclization toward six-membered rings. In contrast, steric hindrance from bulky substituents favors alternative annulation pathways. Computational modeling (e.g., Fukui indices) combined with controlled variation of aryl substituents (e.g., 2-methoxy vs. 4-chloro) enables systematic optimization .

Q. Basic: How are crystallization conditions optimized for N-aryl-3-oxobutanamide derivatives to facilitate structural studies?

Answer: Slow cooling of near-saturated aqueous solutions from boiling temperatures yields high-quality single crystals (e.g., colorless laths of N-(4-ethoxyphenyl)-3-oxobutanamide). Key parameters include solvent polarity (water > ethanol > DMSO) and cooling rates ≤1°C/min to prevent dendritic growth. Crystal data (e.g., monoclinic systems with θ ranges 3.1–27.5°) should be refined using SHELXL-2018/3 .

Q. Advanced: What metabolic pathways involve this compound as an intermediate, and how are these pathways elucidated?

Answer: In vivo studies using radiolabeled analogs (e.g., ¹⁴C-tracking) reveal oxidative O-de-ethylation and β-decarboxylation as key steps. For example, N-(4-ethoxyphenyl)-3-oxobutanamide is a biotransformation intermediate of bucetin, with ~62% conversion to glucuronidated metabolites in rabbits. LC-MS/MS analysis of plasma samples at timed intervals identifies sequential phase I/II transformations .

Q. Advanced: How does the fluorophenyl substituent in this compound derivatives influence their biological activity (e.g., glucose transport inhibition)?

Answer: The 3-fluorophenyl group enhances binding affinity to GLUT4 transporters via hydrophobic interactions and fluorine-mediated dipole effects. Fasentin (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) demonstrates IC₅₀ = 68 μM against GLUT4 in competitive inhibition assays. Structure-activity relationship (SAR) studies using analogs with varied halogenation patterns (e.g., 4-Cl vs. 3-F) and logP values (2.1–4.9) correlate lipophilicity with potency .

Q. Basic: What computational tools assist in predicting the reactivity of this compound in novel reaction systems?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states in cyclization reactions, predicting activation barriers and regioselectivity. Molecular docking (AutoDock Vina) evaluates non-covalent interactions with biological targets like GLUT proteins. These tools guide experimental design by prioritizing synthetically accessible derivatives with optimal electronic profiles .

Properties

IUPAC Name

N-(3-fluorophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNODWKRJSDXRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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